1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(6-pyrazol-1-ylpyridazin-3-yl)-N-pyridin-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(21-15-4-1-2-9-19-15)14-7-12-24(13-8-14)16-5-6-17(23-22-16)25-11-3-10-20-25/h1-6,9-11,14H,7-8,12-13H2,(H,19,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUQTCFAGOCGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=N2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with the piperidine derivative. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.
Scientific Research Applications
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Biological Research: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.
Chemical Biology: Researchers utilize this compound to study its interactions with proteins, enzymes, and other biomolecules.
Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to bind to active sites or allosteric sites on target proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structural Analogues
Piperidine-4-Carboxamide Derivatives
Compound 27i ()
- Structure : 1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-(2-(pyridin-2-yl)ethyl)piperidine-4-carboxamide.
- Key Differences :
- Replaces pyridazine-pyrazole with an indole-carbonyl group.
- Uses a pyridin-2-yl ethyl linker instead of direct pyridin-2-yl attachment.
- Synthetic Yield : 10%, indicating challenges in coupling pyridin-2-yl ethylamine .
- Implications : The ethyl spacer may enhance flexibility but reduce metabolic stability compared to the target compound.
BJ52910 ()
- Structure : 1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide.
- Key Differences :
- Pyrimidin-4-yl replaces pyridazin-3-yl.
- Pyridin-2-yl methyl group instead of direct pyridin-2-yl.
- Molecular Formula : C19H21N7O (MW: 363.42).
- Implications : Pyrimidine’s electronic profile may alter binding affinity in enzymatic targets compared to pyridazine .
Heterocyclic Substitutions
Compound 118 ()
- Structure : 1-{6-chloro-5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-1H-benzimidazol-2-yl}-N-(oxolan-3-yl)piperidine-4-carboxamide.
- Key Differences :
- Benzimidazole core instead of pyridazine-pyrazole.
- Trifluoromethylpyridine substituent enhances lipophilicity.
- Bioactivity : Potent mPGES-1 inhibitor, suggesting the target compound may also target inflammatory pathways .
Compound (CAS: 1797349-48-4)
- Structure : 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide.
- Key Differences :
- 1,2,4-Triazole replaces pyrazole.
- Pyridin-3-yl methyl substituent vs. pyridin-2-yl.
- Molecular Formula : C18H20N8O (MW: 364.4).
- Implications : Triazole’s higher electronegativity may improve metabolic stability but alter hydrogen-bonding interactions .
Molecular Properties
- Lipophilicity : Pyridazine’s dual nitrogen atoms may increase polarity vs. pyrimidine, affecting membrane permeability.
Enzymatic Inhibition
- Compound 118 (): mPGES-1 inhibition highlights the scaffold’s relevance in anti-inflammatory drug design. The target compound’s pyridazine-pyrazole system could similarly modulate prostaglandin pathways .
Antiviral Activity
- : Piperidine-4-carboxamides with pyridinyl groups show SARS-CoV-2 inhibition. Structural parallels imply the target compound may warrant antiviral screening .
Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a pyridazine moiety, and a pyrazole group. The structural formula can be represented as follows:
This structure is characterized by multiple nitrogen-containing heterocycles, which are often associated with diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases, which are critical in cell signaling pathways. For instance, pyrazole derivatives have been reported to inhibit Aurora-A kinase and exhibit antitumor activity .
- Anti-tubercular Activity : Research indicates that derivatives of pyrazole can exhibit significant activity against Mycobacterium tuberculosis, with IC50 values as low as 1.35 μM .
Biological Activity Data
The following table summarizes the biological activities observed for the compound and related derivatives:
Case Studies
Several studies have demonstrated the efficacy of pyrazole derivatives in various therapeutic contexts:
- Antitumor Activity : A study evaluated multiple pyrazole derivatives for their anticancer properties. One derivative exhibited an IC50 of 0.39 μM against HCT116 cells, indicating potent anticancer activity .
- Anti-tubercular Efficacy : In a recent investigation, compounds similar to the target compound were synthesized and tested against M. tuberculosis. The most active derivatives showed IC90 values ranging from 3.73 to 4.00 μM, suggesting potential for development as anti-tubercular agents .
- Kinase Inhibition : The compound's ability to inhibit kinases was highlighted in studies showing significant inhibition of Aurora-A kinase, which is crucial for cell cycle regulation and cancer progression .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the pyrazole and piperidine moieties significantly influence biological activity:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the aromatic rings can enhance or diminish activity.
- Ring Modifications : Alterations in the nitrogen positioning within the heterocycles have been correlated with changes in potency against specific targets.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for synthesizing 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Key steps involve coupling pyridazine and pyrazole motifs via nucleophilic substitution or metal-catalyzed cross-coupling. For example, cesium carbonate and copper(I) bromide in DMSO at 35°C for 48 hours facilitate amine coupling to heteroaromatic cores, as demonstrated in similar piperidine-carboxamide syntheses . Optimization includes solvent selection (polar aprotic solvents enhance reactivity), catalyst screening (e.g., Cu(I) vs. Pd catalysts), and temperature control to minimize side reactions. Low yields (e.g., 10–23% in ) may require purification via gradient chromatography (e.g., ethyl acetate/hexane) or acid-base extraction to isolate the product .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to pyridazine (δ 8.5–9.0 ppm), pyrazole (δ 6.3–7.8 ppm), and piperidine protons (δ 2.2–4.6 ppm) .
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ matching theoretical mass) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for absolute configuration verification, as seen in related pyridazine-amine structures .
Q. How do calculated physicochemical properties (e.g., logP, topological polar surface area) inform solubility and permeability predictions for this molecule?
- Methodological Answer :
- XlogP (2.6) : Indicates moderate lipophilicity, suggesting potential membrane permeability but possible solubility limitations in aqueous buffers .
- Topological polar surface area (87.5 Ų) : High polarity due to multiple hydrogen-bond acceptors (pyridazine, pyrazole, carboxamide), which may reduce blood-brain barrier penetration but enhance solubility in polar solvents .
- Rotatable bonds (5) : Flexibility may influence bioavailability; rigid analogs (e.g., fused rings) could improve metabolic stability .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for piperidine-4-carboxamide derivatives targeting enzyme inhibition?
- Methodological Answer :
- Core modifications : Replace pyridin-2-yl with substituted aryl groups (e.g., pyridin-3-yl in ) to modulate steric/electronic effects on target binding.
- Substituent screening : Introduce electron-withdrawing groups (e.g., -CF₃) on pyridazine to enhance π-stacking with hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Bioisosteric replacement : Swap pyrazole with imidazole or triazole to evaluate potency shifts, leveraging parallel synthesis (e.g., ’s quinazoline derivatives) .
Q. How can crystallographic fragment screening and molecular docking be utilized to elucidate binding modes and guide lead optimization?
- Methodological Answer :
- Fragment screening : Co-crystallize the compound with target proteins (e.g., kinases) to identify key interactions (e.g., hydrogen bonds with pyridazine-N) at 1.6–2.0 Å resolution .
- Docking simulations : Use software (e.g., Schrödinger, AutoDock) to predict binding poses, prioritizing analogs with improved fit to hydrophobic subpockets. Validate with mutagenesis (e.g., alanine scanning) .
Q. What methodological approaches are recommended to resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay standardization : Control variables like buffer pH (affects ionization), ATP concentration (for kinase assays), and cell passage number .
- Orthogonal validation : Cross-check IC₅₀ values using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .
- Stability testing : Incubate the compound in assay media (e.g., DMEM + 10% FBS) to rule out degradation artifacts .
Q. How can metabolic stability and pharmacokinetic properties be systematically improved through structural modifications while maintaining target affinity?
- Methodological Answer :
- Reduce CYP3A4 inhibition : Replace metabolically labile groups (e.g., methyl on pyrazole) with fluorine or cyclopropyl to block oxidation sites .
- Enhance solubility : Introduce hydrophilic substituents (e.g., morpholine, piperazine) on the piperidine ring, balancing logP reduction (<1.0) with potency retention .
- Prodrug strategies : Mask the carboxamide as an ester to improve oral absorption, then hydrolyze in vivo to the active form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
